![molecular formula C25H29N7O2 B4882676 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B4882676.png)
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a piperazine ring. The presence of multiple functional groups and heterocyclic rings makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the piperazine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially on the piperazine ring.
Cyclization: The compound can undergo cyclization reactions to form additional heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine stands out due to its unique structure and diverse functional groups. Similar compounds include:
- 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-
- (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone .
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-16-12-17(2)28-25(27-16)31-10-8-30(9-11-31)24-13-18(3)26-23-15-20(29-32(23)24)19-6-7-21(33-4)22(14-19)34-5/h6-7,12-15H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPWCMPPWVFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C5=CC(=C(C=C5)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.